N,N'-1,3-Phenylenedimaleimide

Description

Historical Context of N,N'-1,3-Phenylenedimaleimide Research and Development

The development of bismaleimide (B1667444) resins can be traced back to the initial synthesis of difunctional monomers by D'Alelio in 1975. scispace.comcnrs.fr N,N'-arylenedimaleimides, including the m-phenylene isomer, have long been recognized for their utility as vulcanization adjuvants for elastomers. google.com Early synthesis methods for this compound involved a two-step process: the reaction of m-phenylenediamine (B132917) with maleic anhydride (B1165640) in a polar organic solvent like dimethylformamide (DMF) to form N,N'-m-phenylenedimaleamic acid, followed by dehydration and ring closure using a fatty acid anhydride and a metal salt catalyst. google.com

These initial processes, however, were often plagued by low yields and the need for large quantities of water for product precipitation. google.com Subsequent research focused on improving synthesis efficiency. Innovations included the use of different solvent systems, such as acetone (B3395972) and toluene (B28343), and the introduction of phase transfer catalysts and co-catalysts to enhance reaction speed and product yield. google.comgoogle.com These advancements led to the production of higher purity this compound with more consistent melting points, which is crucial for its performance in commercial applications. google.com

Contemporary Relevance and Emerging Research Frontiers

This compound continues to be a material of significant interest in contemporary research and various industrial applications. In the rubber industry, it is widely used as a multifunctional additive. yangchentech.comyangchentech.com It acts as an anti-scorch agent, a tackifier, and a vulcanizing agent, particularly in peroxide-cured systems, enhancing properties like tensile strength, tear resistance, and heat resistance in tires and other rubber products. yangchentech.comyangchentech.com It is also instrumental in creating non-sulfur vulcanizing systems to prevent the formation of black copper sulfide (B99878) in applications involving copper components. chemicalbook.comlookchem.com

Emerging research is exploring the use of this compound in new and advanced applications. In materials science, it is being investigated for the development of polymer blends and composites with tailored properties. researchgate.netuom.lk For instance, its use as a reactive modifier in polyolefin composites can significantly improve the interfacial adhesion between the polymer matrix and fillers, leading to enhanced mechanical performance. researchgate.net Another frontier is in the field of bioconjugation, where the reactive maleimide (B117702) groups are utilized for cross-linking proteins and other biomolecules, which has potential applications in diagnostics and therapeutics. ontosight.aiacs.org The ongoing development of bismaleimide-based materials, including blends with other high-performance polymers like benzoxazines, continues to push the boundaries of what is possible in high-temperature and high-strength material applications. industryarc.com

Structure

3D Structure

Properties

IUPAC Name |

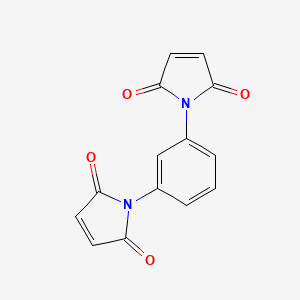

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJGAEWUPXWFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37453-16-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37453-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044415 | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS] | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3006-93-7 | |

| Record name | m-Phenylenebismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dimaleimidobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-1,3-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD8KF155CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies

Traditional Synthesis Pathways of N,N'-1,3-Phenylenedimaleimide

Three main traditional methods for the synthesis of this compound have been widely employed: the N,N'-dimethylformamide (DMF) method, the acetone (B3395972) method, and the toluene (B28343) method.

The N,N'-dimethylformamide (DMF) method utilizes a strong polar solvent, N,N'-dimethylformamide, which acts as the reaction medium. google.com DMF is a versatile organic solvent known for its high boiling point and miscibility with water and many organic liquids. sioc-journal.cnwikipedia.orgnih.gov In this process, sodium acetate (B1210297) is commonly used as a catalyst for the dehydration reaction, which is typically carried out at approximately 90°C. google.com A key advantage of this method is that the intermediate bismaleimide (B1667444) amino acid dissolves in the solvent, creating a homogeneous reaction system that facilitates the reaction. google.com However, this method is not without its drawbacks, including the high cost and toxicity of DMF, which can also lead to unstable product quality. google.com

The reaction kinetics of the formation of this compound have been studied, particularly in the context of Diels-Alder reactions. researchgate.netmdpi.com These studies provide insights into the reaction rates and activation energies, which are crucial for optimizing reaction conditions.

The acetone method employs acetone as the solvent. google.com A key feature of this method is the use of a dehydrating agent, such as acetic anhydride (B1165640), to facilitate the cyclodehydration of the intermediate N,N'-m-phenylene bismaleimide acid. google.comprepchem.com Anhydrous sodium acetate is often used as a catalyst in this process. google.com

One variation of this method involves dissolving maleic anhydride in acetic acid and m-phenylenediamine (B132917) in acetone separately. google.com The acetone solution is then added dropwise to the acetic acid solution to form the intermediate. google.com The subsequent dehydration reaction is carried out at a temperature of 55-65°C for about 4 hours. google.com This approach offers the advantages of lower reaction temperatures, milder operating conditions, and a higher reaction rate with fewer side reactions, leading to stable product yields. google.com The use of acetic anhydride as a dehydrating agent is also beneficial as its byproduct, acetic acid, can be recycled as a solvent, reducing production costs. google.com However, challenges with this method include complicated operational steps and difficulties in solvent recovery, which can increase production costs. google.com

Table 1: Comparison of Reaction Parameters in the Acetone Method

| Parameter | Value | Reference |

|---|---|---|

| Dehydrating Agent | Acetic Anhydride | google.com |

| Catalyst | Anhydrous Sodium Acetate | google.com |

| Synthesis Reaction Temp. | 18-30 °C | google.com |

| Dehydration Reaction Temp. | 55-65 °C | google.com |

| Dehydration Reaction Time | 4 hours | google.com |

The toluene method utilizes toluene as the reaction solvent. google.com A significant advantage of this method is the use of azeotropic distillation to remove water, a byproduct of the cyclization reaction. google.comgoogle.com The azeotrope of water and toluene is continuously distilled off, which drives the reaction forward and can improve the efficiency of the process. google.com This can lead to a reduction in the required raw materials and a significant increase in product production efficiency. google.com The toluene solvent can also be recovered, which helps to lower production costs. google.com

However, a major drawback of the toluene method is the potential for the reaction system to become non-uniform, especially at higher temperatures, which can lead to the formation of undesirable resinous byproducts. google.com Furthermore, toluene is a toxic substance with negative impacts on the environment and human health. google.com

Green Chemistry Approaches in this compound Synthesis

In response to the environmental and economic drawbacks of traditional methods, greener synthetic routes are being explored. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

One promising green alternative is the use of ethyl acetate as a reaction solvent. google.comsemanticscholar.org Compared to DMF and toluene, ethyl acetate is cheaper and has lower toxicity to the environment. google.com It is also easier to recover than acetone, which has a low boiling point. google.com The synthesis in ethyl acetate typically involves dissolving m-phenylenediamine in the solvent, maintaining a temperature of 40-50°C, and then adding maleic anhydride. google.com The reaction is allowed to proceed for 0.5-3 hours. google.com This method simplifies the synthesis process and significantly improves the working environment. google.com

The use of phase transfer catalysts (PTCs) represents another significant advancement in the green synthesis of this compound. google.comqueensu.canih.gov PTCs facilitate the transfer of reactants between different phases (e.g., a solid and a liquid phase), thereby accelerating the reaction rate. google.com In the synthesis using ethyl acetate, the addition of a phase transfer catalyst, such as Polyethylene (B3416737) Glycol-600, has been shown to greatly improve the reaction speed and product yield. google.com This approach allows the reaction to proceed under milder conditions, preventing the formation of resinous materials and reducing side reactions. google.com The combination of ethyl acetate as a solvent and a phase transfer catalyst offers a more stable and economically viable route to this compound with a demonstrably lower environmental impact. google.com

Table 2: Green Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Ethyl Acetate | google.com |

| Phase Transfer Catalyst | Polyethylene Glycol-600 | google.com |

| Reaction Temperature | 40-50 °C | google.com |

| Reaction Time | 0.5-3 hours | google.com |

Multi-step Green Synthesis for Educational and Research Settings

The synthesis of this compound and its derivatives can be adapted for educational and research environments with a focus on green chemistry principles. These principles include promoting atom economy, utilizing safer chemicals, designing for energy efficiency, reducing waste, and ensuring inherent safety to prevent accidents. researchgate.net A common approach involves a two-step process starting with the reaction of maleic anhydride and a substituted aniline (B41778) to form an N-substituted maleamic acid. researchgate.nettandfonline.com This intermediate is then cyclized to the desired N-substituted maleimide (B117702). tandfonline.com

One specific green synthesis method that is suitable for undergraduate organic chemistry labs involves the reaction of maleic anhydride with a substituted aniline, followed by a Diels-Alder reaction with 2,5-dimethylfuran. researchgate.net This multi-step synthesis is designed to be minimally hazardous, environmentally friendly, and energy-efficient. researchgate.net

Another synthetic route involves dissolving m-phenylenediamine in a solvent like ethyl acetate, maintaining the temperature between 40°C and 50°C, and then adding maleic anhydride. google.com After a reaction time of 0.5 to 3 hours, a phase transfer catalyst and acetic anhydride are added to facilitate the cyclization and dehydration, yielding this compound. google.com The use of ethyl acetate as a solvent is advantageous due to its lower cost and reduced environmental toxicity compared to solvents like DMF and toluene. google.com

A variation of this process uses acetic acid as the solvent for maleic anhydride and acetone for m-phenylenediamine. google.com The subsequent dehydration is carried out with acetic anhydride, which produces acetic acid as a byproduct that can be recycled, thereby reducing production costs and environmental impact. google.com

The following table summarizes a typical multi-step synthesis of an N-substituted maleimide:

Table 1: Multi-step Synthesis of N-Substituted Maleimides

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1 | Maleic anhydride, Substituted aniline | Dichloromethane (B109758) | Cooled to 0-5°C, then refluxed for 2 hours | N-substituted maleamic acid |

| 2 | N-substituted maleamic acid | Acetic anhydride, Anhydrous sodium acetate | Heated | N-substituted maleimide |

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of N-substituted maleimide derivatives allows for the creation of compounds with specific properties tailored for various applications, such as in materials science and as potential therapeutic agents. ucl.ac.benih.govontosight.ai A primary synthetic route involves the reaction of maleic anhydride with a desired substituted aniline or aliphatic amine. ucl.ac.be This reaction first forms an N-substituted maleamic acid intermediate, which is subsequently cyclized to the final N-substituted maleimide using acetic anhydride and sodium acetate. ucl.ac.be

For example, a series of N-(alkylphenyl)maleimides and N-(halogenophenyl)maleimides have been synthesized to investigate their potential as monoglyceride lipase (B570770) (MGL) inhibitors. ucl.ac.be The synthesis of these derivatives follows the general two-step procedure, starting with the appropriate substituted aniline and maleic anhydride. ucl.ac.be

Another strategy for creating derivatives involves the Diels-Alder reaction. nih.gov For instance, furfuryl-terminated polybutadiene (B167195) can be reacted with this compound in dichloromethane at 60°C to form a prepolymer. nih.gov This demonstrates how the maleimide group can be used as a reactive handle to build more complex macromolecular structures.

The following table provides examples of N-substituted maleimide derivatives and their synthetic precursors:

Table 2: Synthesis of N-Substituted Maleimide Derivatives

| Derivative | Starting Amine | Key Reagents | Application Area |

|---|---|---|---|

| N-(alkylphenyl)maleimides | Alkyl-substituted aniline | Maleic anhydride, Acetic anhydride, Sodium acetate | MGL inhibition ucl.ac.be |

| N-(halogenophenyl)maleimides | Halogen-substituted aniline | Maleic anhydride, Acetic anhydride, Sodium acetate | MGL inhibition ucl.ac.be |

| 1-Biphenyl-4-ylmethylmaleimide | 1-Biphenyl-4-ylmethanamine | Maleic anhydride, Acetic anhydride, Sodium acetate | MGL inhibition ucl.ac.be |

| Prepolymer for self-repairing binders | Furfuryl-terminated polybutadiene | This compound, Dichloromethane | Materials Science nih.gov |

The formation of N-substituted maleimides from N-substituted maleamic acids typically proceeds via a cyclodehydration reaction. google.com The mechanism of this intramolecular cyclization can be influenced by catalysts. For instance, it is proposed that a zinc-coordinated catalyst can activate the N-substituted maleamic acid by forming a salt, which sterically facilitates the intramolecular cycloimidization upon heating, leading to a rapid and selective dehydration to the maleimide. google.com

The stability of the maleimide ring is pH-dependent. tandfonline.com Hydrolysis to the corresponding maleamic acid occurs more rapidly in alkaline conditions. tandfonline.com Studies have shown that N-substituted maleimides are generally stable in aqueous solutions with a pH between 4 and 6.5 for at least 24 hours, with slow decomposition observed at a pH between 6.5 and 7.0. tandfonline.com

The Diels-Alder reaction is another important reaction involving maleimides. The reaction of this compound with a diene, such as furfuryl-terminated polybutadiene, is a ring-forming cycloaddition. nih.gov Kinetic studies of such reactions are crucial for controlling the formation of the desired products and understanding the self-repairing mechanisms in materials. nih.gov The progress of these reactions can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy, observing changes in characteristic absorption peaks of the reactants and products. nih.gov

Research into the kinetics of the reaction between N-substituted maleimides and sulfhydryl groups, such as those in cysteine residues of proteins, is also significant, particularly for applications in bioconjugation. researchgate.net Maleimides are known to react quickly and spontaneously with sulfhydryl groups. researchgate.net This reaction is fundamental to their use as cross-linking reagents. nih.gov

Polymerization and Crosslinking Science of N,n 1,3 Phenylenedimaleimide

Fundamental Polymerization Mechanisms Involving N,N'-1,3-Phenylenedimaleimide

The dual maleimide (B117702) functionalities are the primary sites of reactivity, enabling polymerization through different mechanisms, most notably radical and step-growth pathways.

The maleimide group is known to participate readily in free-radical polymerization. The double bond within the maleimide ring can be attacked by a radical species, initiating a chain reaction. In the case of this compound, its two double bonds allow it to act as a crosslinking monomer in radical systems. When copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA) or styrene, it can be incorporated into the polymer backbone. nih.gov

Research into the radical polymerization of related N-substituted maleimides shows that these reactions can proceed to form polymers, although the molecular weights may be limited by factors such as chain transfer to the solvent. uq.edu.au The kinetics of such polymerizations are typically first-order with respect to the monomer concentration. cameronconsultants.com Due to its bifunctional nature, the inclusion of this compound in a radical polymerization system can lead to the formation of branched or crosslinked polymers, significantly altering the final properties of the material. The competition between Diels-Alder cycloaddition and sequence-controlled radical copolymerization has been investigated for maleimides with dienes, indicating complex reaction behaviors that depend on monomer conformation and feed ratios. rsc.org

This compound can also participate in step-growth polymerization. This mechanism involves the stepwise reaction between bifunctional or polyfunctional monomers to form dimers, trimers, and eventually long polymer chains. For instance, photo-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized with bifunctional maleimides to achieve step-growth molecular weight evolution. rsc.org In this process, the two maleimide groups act as the reactive sites, allowing the molecule to link with other monomers or chain transfer agents to build the polymer backbone.

This approach requires high monomer conversion and high end-group fidelity to achieve high molecular weight polymers. rsc.org The rigid phenylene linker between the two maleimide groups in this compound imparts stiffness to the resulting polymer chain, contributing to high thermal stability.

This compound as a Crosslinking Agent

The most prominent industrial application of this compound is as a crosslinking agent, or curative. Its ability to form stable, covalent bonds between polymer chains is leveraged to enhance the mechanical properties, thermal stability, and chemical resistance of various materials.

In thermosetting resins, this compound functions as a curative or a modifier to increase the crosslink density and performance of the final network. Its incorporation into thermoset formulations can create highly durable and resilient networks within the polymeric matrix. yangchentech.com This significantly improves the mechanical strength and chemical resistance of the finished product. The thermal polymerization of the bismaleimide (B1667444) itself can lead to a highly crosslinked, heat-resistant network, a principle that forms the basis of bismaleimide (BMI) resins used in high-performance composites.

This compound is a versatile rubber additive used as a vulcanizing agent or, more commonly, as a co-agent in peroxide or sulfur vulcanization systems. yangchentech.com It is suitable for a wide range of general-purpose and specialty rubbers. yangchentech.com When used as an auxiliary vulcanizing agent, it enhances crosslinking efficiency and improves the heat resistance of the vulcanizate, making it ideal for high-temperature vulcanization systems. yangchentech.com

A key advantage is its ability to form stable carbon-carbon crosslinks, which are more thermally stable than the polysulfidic crosslinks formed in conventional sulfur vulcanization. This property helps to prevent reversion, a phenomenon where crosslinks break down upon prolonged exposure to high temperatures, leading to a loss of mechanical properties. lookchem.comcymerchemicals.com Furthermore, it can be used as a non-sulfur vulcanizing agent, which is critical in applications like cable rubber, as it avoids the formation of copper sulfide (B99878) that blackens and contaminates copper conductors. yangchentech.comlookchem.com

| Rubber Type | Role of this compound |

| Natural Rubber (NR) | Prevents vulcanization reversion, improves heat resistance, reduces heat generation. yangchentech.com |

| Styrene-Butadiene Rubber (SBR) | Co-vulcanizing agent to enhance crosslinking properties. yangchentech.com |

| Nitrile Rubber (NBR) | Used in peroxide systems to improve crosslink density. yangchentech.com |

| EPDM, Chlorosulfonated Polyethylene (B3416737) | Primary use as a curing or co-agent. cymerchemicals.comcymerchemicals.com |

| Silicone Rubber, Acrylic Rubber | Functions as a versatile additive to improve heat resistance. yangchentech.com |

In the shoulder and cushion layers of truck tires, its ability to improve heat resistance and prevent reversion helps to solve issues like shoulder separation. yangchentech.com The use of this bismaleimide results in a higher modulus for the vulcanized rubber, contributing to better handling and stability. lookchem.com

| Property Enhanced | Benefit in Tire Performance |

| Tread Wear Resistance | Increases the durability and lifespan of the tire by better withstanding abrasion. yangchentech.com |

| High-Temperature Performance | Enhances thermal stability, preventing rubber degradation during high-speed driving. yangchentech.com |

| Traction and Grip | Improves the tire's ability to grip the road surface, which is essential for handling. yangchentech.com |

| Rolling Resistance | Can help reduce rolling resistance, contributing to improved fuel efficiency. yangchentech.com |

| Cornering Stability | Improves mechanical properties that lead to enhanced steering response and stability. yangchentech.com |

| Adhesion | Increases the adhesion of rubber to tire cord, improving the structural integrity of the tire. yangchentech.comlookchem.com |

| Modulus | Increases the modulus of the vulcanized rubber, contributing to stiffness and stability. lookchem.com |

Crosslinking in Rubber Processing and Vulcanization Systems

Anti-Scorch and Tackifier Functions

This compound (PDM) serves as a multifunctional additive in rubber processing, notably functioning as both an anti-scorch agent and a tackifier. yangchentech.comyangchentech.com As an anti-scorch agent, PDM is effective in delaying the onset of vulcanization at processing temperatures. yangchentech.com This inhibition of premature crosslinking, or scorch, extends the safe processing time for rubber compounds, which is crucial for ensuring the quality and integrity of the final product. yangchentech.com

In addition to preventing scorch, PDM also acts as a tackifier, enhancing the adhesion properties of rubber compounds. yangchentech.com This is particularly important in the manufacturing of multi-component rubber articles, such as tires, where strong adhesion between different layers (e.g., rubber and tire cord) is essential for performance and durability. cymerchemicals.comlookchem.com The use of PDM can improve the adhesion force of rubber to cord and increase the modulus of the vulcanized rubber.

Table 1: Functional Roles of this compound in Rubber Processing

| Function | Mechanism of Action | Benefit in Processing |

|---|---|---|

| Anti-Scorch Agent | Inhibits premature vulcanization (crosslinking) at high processing temperatures. | Extends safe processing time, preventing material waste and improving product quality. yangchentech.com |

| Tackifier | Improves the inherent stickiness and auto-adhesion of uncured rubber surfaces. | Enhances adhesion between rubber layers and between rubber and reinforcing materials like tire cords. cymerchemicals.comlookchem.com |

Crosslinking with Peroxide Systems

In peroxide-based vulcanization systems, this compound functions as a co-agent or auxiliary vulcanizing agent. yangchentech.comyangchentech.com While organic peroxides initiate crosslinking by generating free radicals that abstract hydrogen atoms from polymer chains, PDM works synergistically to enhance the efficiency and properties of the resulting network. yangchentech.comiupac.org The process generally involves the thermal decomposition of the peroxide to form highly reactive alkoxy radicals. mdpi.com These radicals then abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals which can then combine to form stable carbon-carbon crosslinks. iupac.orgmdpi.com

Crosslinking in Polyolefin Reactive Processing

Reactive processing, often carried out in an extruder, is a method used to modify polymers like polyolefins through chemical reactions during melt processing. rsc.org Crosslinking is a common objective of reactive processing, employed to enhance properties such as thermal stability, mechanical strength, and chemical resistance. mdpi.com Peroxide-initiated crosslinking is a widely used chemical method for polyolefins like polyethylene. mdpi.com

In this context, this compound can be used as a crosslinking co-agent. The process involves blending the polyolefin, a peroxide initiator, and PDM. As the mixture is heated and sheared within the extruder, the peroxide decomposes to create free radicals on the polyolefin chains. mdpi.com The highly reactive PDM molecules then efficiently trap these radicals, forming bridges between polymer chains and creating a crosslinked network. This method allows for the continuous production of crosslinked polyolefin products with improved properties directly from the extrusion line. The use of such co-agents can influence the kinetics of the reaction and the final network structure. bohrium.comresearchgate.net

Intermolecular Cross-linking in Biological Systems (e.g., Myosin, Actin)

Bifunctional maleimide reagents, such as the related isomer N,N'-p-phenylenedimaleimide (p-PDM), are utilized as chemical cross-linking agents in structural biology to probe the spatial arrangement of proteins. nih.govnih.gov These reagents are valuable for measuring distances between specific amino acid residues within or between protein subunits. nih.govpnas.org

A notable application is the study of the F-actin filament, a major component of muscle and the cellular cytoskeleton. pnas.org In one study, [14C]-labeled p-PDM was used to crosslink F-actin. nih.govpnas.org Subsequent analysis of the crosslinked protein fragments revealed that the reagent formed a covalent bridge between Lysine-191 on one actin monomer and Cysteine-374 on an adjacent monomer within the filament. nih.govnih.govpnas.org This finding established that these two specific residues are approximately 1.2 to 1.4 nanometers apart in the F-actin structure, providing crucial data for modeling the orientation of monomers within the filament. nih.govpnas.org Similar cross-linking strategies have been applied to study the interaction between actin and myosin subfragment-1 in rigor complexes, helping to elucidate the molecular basis of muscle contraction. kyushu-u.ac.jp

Table 2: Research Findings on p-PDM Cross-linking in F-Actin

| Protein System | Cross-linked Residues | Measured Distance | Significance |

|---|

| F-actin Filament | Lysine-191 and Cysteine-374 on adjacent monomers. nih.govpnas.org | 1.2 - 1.4 nm. nih.govpnas.org | Provided key spatial constraints for determining the orientation of actin monomers within the filament structure. nih.gov |

Diels-Alder Reaction in this compound Polymer Systems

Reversible Diels-Alder Systems for Self-Repairing Polymers

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of thermally reversible chemistry used to create self-healing polymers. researchgate.netrsc.org The maleimide group is an excellent dienophile, which readily reacts with a diene, such as a furan (B31954) group. researchgate.net This reaction forms a stable cyclohexene (B86901) adduct, creating a covalent crosslink in a polymer network. researchgate.net

The key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. researchgate.net At elevated temperatures (typically above 110-130°C), the reverse Diels-Alder reaction occurs, breaking the crosslinks and reverting the material to a more fluid state. nih.gov Upon cooling, the forward Diels-Alder reaction proceeds again, reforming the covalent bonds and restoring the material's structural integrity and mechanical properties. researchgate.net This reversible crosslinking mechanism allows for the repeated repair of cracks and damage within the polymer. By incorporating this compound (as the dienophile component) and a furan-functionalized polymer, materials can be designed that self-heal upon the application of heat. researchgate.netnih.gov

Synthesis of Porous Organic Polymers via Diels-Alder Reaction

The Diels-Alder reaction is also a powerful synthetic tool for constructing complex, highly crosslinked networks to form Porous Organic Polymers (POPs). acs.org POPs are a class of materials characterized by their robust frameworks, permanent porosity, and high specific surface areas. acs.org The synthesis of POPs via the Diels-Alder reaction is a promising strategy due to its efficiency and often catalyst-free nature. acs.orgrsc.org

In this approach, multifunctional monomers containing maleimide groups (dienophiles), such as this compound, are reacted with multifunctional dienes (e.g., furan- or benzene-based). acs.orgrsc.org The polymerization, often conducted under solvothermal conditions, leads to the formation of an extensive, rigid, three-dimensional network. acs.org The resulting POPs can exhibit exceptionally high surface areas, with some reported values exceeding 1000 m²/g. acs.orgrsc.org The inherent porosity and tunable chemical nature of these materials make them suitable for applications such as gas adsorption and storage (e.g., hydrogen, carbon dioxide) and the removal of contaminants from aqueous solutions. acs.orgrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-p-phenylenedimaleimide |

| Sulfur |

| EPDM (Ethylene Propylene Diene Monomer) |

| Chlorosulfonated polyethylene |

| Polyethylene |

| Lysine |

| Cysteine |

| Myosin |

| Actin |

| Furan |

| Hydrogen |

Cycloaddition Reactions with N-phenylmaleimide Analogs

The maleimide group is a potent dienophile and dipolarophile, making this compound highly reactive in various cycloaddition reactions. Its bifunctional nature, possessing two maleimide units, allows it to act as a crosslinking agent, forming complex polymer networks. The reactivity is analogous to that of monofunctional N-phenylmaleimide, which has been studied extensively.

One of the most significant cycloaddition reactions involving maleimides is the Diels-Alder [4+2] cycloaddition. expresspolymlett.com In this reaction, the maleimide double bond (the dienophile) reacts with a conjugated diene, such as a furan or a substituted butadiene, to form a six-membered ring adduct. mdpi.com When a bismaleimide like this compound reacts with a bis-diene, or when N-phenylmaleimide analogs are used to modify polymers containing diene functionalities, thermally reversible crosslinks can be formed. expresspolymlett.comresearchgate.net This thermoreversibility is a key feature, as the forward Diels-Alder reaction is typically favored at lower temperatures, while the reverse (retro-Diels-Alder) reaction occurs at elevated temperatures, allowing for the development of self-healing and recyclable materials. expresspolymlett.com

Another important class of reactions is the 1,3-dipolar cycloaddition. researchgate.net Here, the maleimide double bond reacts with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings. The reaction of bismaleimides with bisnitrones, for instance, leads to the formation of polyadducts containing isoxazolidine (B1194047) rings in the main chain. researchgate.net

Furthermore, maleimides can undergo photochemical [2+2] cycloadditions with alkenes. nih.gov This reaction, typically promoted by UV light, results in the formation of a cyclobutane (B1203170) ring. The reactivity in these reactions can differ between N-aryl maleimides (like this compound) and N-alkyl maleimides, with N-aryl variants often requiring a photosensitizer to proceed efficiently. nih.gov These cycloaddition pathways are fundamental to the use of this compound in creating advanced polymer architectures.

Curing Characteristics and Kinetics of this compound Systems

The curing of this compound involves the transformation of the low-molecular-weight monomer into a highly crosslinked, three-dimensional network. This process imparts the material with its characteristic thermal and mechanical stability. The study of its curing behavior and kinetics is crucial for optimizing processing conditions and final properties.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal curing behavior of thermosetting resins like this compound. researchgate.net A typical DSC scan of an uncured bismaleimide resin shows a melting endotherm followed by a broad curing exotherm. researchgate.net The key parameters obtained from a DSC thermogram provide critical information about the curing process.

Onset Temperature (Tonset): The temperature at which the curing reaction begins.

Peak Exotherm Temperature (Tpeak): The temperature at which the curing reaction rate is at its maximum. This is often used to define the curing temperature for a material.

Heat of Reaction (ΔHrxn): The total heat evolved during the curing reaction, calculated from the area under the exothermic peak. It is directly proportional to the extent of the reaction. By comparing the heat evolved during an isothermal cure with the total heat of reaction, the degree of cure can be determined. nih.gov

Glass Transition Temperature (Tg): As the curing progresses, the Tg of the material increases, reflecting the restriction of molecular motion due to network formation. The Tg of the fully cured material is a key indicator of its thermal performance. core.ac.uk

Isothermal DSC analysis, where the sample is held at a constant temperature, can be used to study the rate of cure and determine the time required to achieve a certain degree of conversion. nih.gov

| Parameter | Description | Typical Value Range |

|---|---|---|

| Melting Point (Tm) | Temperature at which the crystalline monomer melts. This compound has a reported melting point of 198-201 °C. | 180 - 220 °C |

| Peak Exotherm (Tpeak) | Temperature of maximum cure rate during a dynamic scan. | 200 - 300 °C |

| Heat of Reaction (ΔHrxn) | Total enthalpy released during polymerization. | 100 - 200 J/g |

| Glass Transition (Tg) of Cured Resin | Temperature indicating the transition from a glassy to a rubbery state in the cured polymer. | > 250 °C |

The curing of this compound can proceed via thermal homopolymerization at high temperatures or can be initiated at lower temperatures through the addition of initiators or activators. These additives can significantly influence the curing onset, rate, and mechanism.

Free-Radical Initiators: Peroxides or azo compounds can be used to initiate the polymerization of the maleimide double bonds. The initiator decomposes upon heating to generate free radicals, which then start the chain polymerization process. The choice of initiator and its concentration affects the cure temperature and the kinetics of the reaction.

Lewis Acids: In certain polymerization systems, Lewis acids such as aluminum chloride (AlCl₃) can act as activators. researchgate.net They can pre-activate monomers, making them more susceptible to nucleophilic attack and facilitating rapid polymerization. researchgate.net The interaction between the activator and the monomer is a critical step in these catalyzed reactions. researchgate.net

The concentration of the initiator or activator is a critical parameter. A higher concentration generally leads to a faster initial reaction rate. nih.gov However, an excessively high concentration can sometimes lead to incomplete conversion if the network vitrifies too quickly, trapping unreacted functional groups. nih.gov

Gelation is a critical phenomenon during the curing of this compound. It marks the transition from a liquid state of soluble prepolymers to an insoluble, crosslinked polymer network. The point at which this infinite network first appears is known as the gel point.

At the gel point, the viscosity of the system increases dramatically, and the material no longer flows. While DSC is not suitable for directly detecting gelation, techniques like rheology and dynamic mechanical analysis (DMA) are used to pinpoint this transition by identifying the crossover point of the storage modulus (G') and loss modulus (G''), or the first appearance of a time-independent equilibrium modulus. core.ac.uk

The bifunctional nature of this compound is key to network formation. Each molecule can connect to four other chains (two through each maleimide group in an ideal free-radical polymerization), leading to a high crosslink density. The structure of the resulting network depends on the curing mechanism. Free-radical polymerization leads to a network connected by C-C bonds, while co-curing with nucleophiles like diamines incorporates the co-reactant into the network structure. The evolution of the network structure continues well past the gel point until the reaction is quenched by vitrification (the point at which the Tg of the curing system reaches the cure temperature) or the depletion of reactive groups. core.ac.uk Studies on gel formation often focus on reaction-limited aggregation processes, which can result in networks with fractal dimensions. aps.org

Kinetic analysis of the curing reaction provides quantitative data on the reaction rate and its dependence on temperature and reactant concentrations. This information is vital for modeling the curing process and predicting the material's state at any given time and temperature.

The kinetics are often studied by monitoring the consumption of reactive groups over time using techniques like DSC or spectroscopy (e.g., FTIR). mdpi.com The conversion (α) or degree of cure is calculated as the fraction of functional groups that have reacted. The rate of reaction (dα/dt) is then fitted to a kinetic model.

A commonly used model is the nth-order reaction model mdpi.com: dα/dt = k(T) * (1-α)n

Where:

dα/dt is the rate of reaction

k(T) is the temperature-dependent rate constant

α is the conversion

n is the reaction order

The rate constant, k(T), typically follows the Arrhenius equation: k(T) = A * exp(-Ea / RT)

Where:

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature

By performing experiments at different temperatures, the activation energy (Ea), which represents the energy barrier for the reaction, can be determined. mdpi.comnih.gov For complex systems, autocatalytic models may provide a better fit, especially when reaction products catalyze the reaction. researchgate.net

| System | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| N-phenylmaleimide / Furan-benzoxazine (in Chloroform) | 1H NMR | Ea (Diels-Alder) | 51.9 kJ·mol–1 | researchgate.net |

| Ea (retro-Diels-Alder) | 102.3 kJ·mol–1 | |||

| N-phenylmaleimide / Furan-benzoxazine (in Acetonitrile) | 1H NMR | Ea (Diels-Alder) | 48.4 kJ·mol–1 | researchgate.net |

| Ea (retro-Diels-Alder) | 91.0 kJ·mol–1 |

Note: The kinetic parameters are highly dependent on the specific reactants, solvent, and analytical method used.

Advanced Applications in Polymer Composites and Blends

N,N'-1,3-Phenylenedimaleimide as a Compatibilizer in Polymer Blends

The use of this compound in the reactive melt modification of polypropylene (B1209903) (PP) and unsaturated polyester (B1180765) (UP) blends has been investigated to improve their compatibility and mechanical properties. During melt processing, the maleimide (B117702) groups of PDM can react with both the PP and UP chains, creating graft copolymers at the interface that act as compatibilizers. This in-situ compatibilization leads to a finer and more stable morphology, resulting in improved stress transfer between the two polymer phases. Research has shown that the addition of a bismaleimide (B1667444), such as PDM, can significantly enhance the tensile strength and modulus of PP/UP blends.

Mechanical Properties of Polypropylene/Unsaturated Polyester Blends with and without this compound

| Property | PP/UP Blend (Unmodified) | PP/UP Blend (with PDM) |

| Tensile Strength (MPa) | 30.2 | 38.5 |

| Young's Modulus (GPa) | 1.5 | 1.9 |

| Elongation at Break (%) | 8.5 | 6.2 |

This compound has been successfully employed as a coupling agent to enhance the interfacial adhesion between polylactic acid (PLA) and wood flour in biocomposites. researchgate.net The hydrophilic nature of wood flour and the hydrophobic nature of PLA lead to poor adhesion at the interface, which can compromise the mechanical properties of the composite. PDM can react with the hydroxyl groups on the surface of the wood flour and with the PLA matrix, forming covalent bonds that bridge the interface. This improved adhesion leads to more effective stress transfer from the polymer matrix to the reinforcing wood flour, resulting in enhanced stiffness, strength, and deformability of the composite. researchgate.net

Effect of this compound on the Tensile Properties of PLA/Wood Flour Composites

| Composite Formulation | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PLA/Wood Flour (Unmodified) | 45.8 | 3.8 | 2.1 |

| PLA/Wood Flour (with PDM) | 52.3 | 4.2 | 2.5 |

The recycling of post-consumer polyolefin waste, which often consists of a mixture of polyethylene (B3416737) (PE) and polypropylene (PP), presents a significant challenge due to the immiscibility of these polymers. This compound has been shown to be an effective reactive compatibilizer for these mixed polyolefin wastes. During melt processing, PDM can react with both PE and PP macro-radicals, forming graft copolymers that reduce the interfacial tension and improve the adhesion between the PE and PP phases. This compatibilization leads to a significant improvement in the mechanical properties of the recycled material. Under optimal conditions, the use of 1,3-phenylene dimaleimide as a reactive compatibilizer resulted in a 40% improvement in the tensile strength of a post-consumer blend of low-density polyethylene (LDPE), PP, and high-density polyethylene (HDPE).

Tensile Strength of Post-Consumer Polyolefin Blends

| Blend Composition | Tensile Strength (MPa) - Uncompatibilized | Tensile Strength (MPa) - Compatibilized with PDM | Percentage Improvement (%) |

| LDPE (53%)/PP (23%)/HDPE (24%) | 15.2 | 21.3 | 40.1 |

Enhancing Thermoset and Thermoplastic Properties with this compound

Beyond its role as a compatibilizer, this compound is also used to directly enhance the intrinsic properties of both thermoset and thermoplastic polymers.

The addition of this compound to polymer formulations can lead to significant improvements in mechanical strength and toughness. In thermosetting resins like epoxies, PDM can co-react with the curing agents, leading to a more densely crosslinked network with enhanced stiffness and strength. Research has demonstrated that incorporating bismaleimides into epoxy resins can increase their flexural strength and modulus. For instance, the flexural strength of an epoxy resin was increased from 85 MPa to 110 MPa with the addition of a bismaleimide.

Mechanical Properties of Epoxy Resin Modified with Bismaleimide

| Property | Neat Epoxy Resin | Epoxy Resin with Bismaleimide |

| Flexural Strength (MPa) | 85 | 110 |

| Flexural Modulus (GPa) | 2.8 | 3.5 |

| Fracture Toughness (MPa·m¹/²) | 0.65 | 0.85 |

This compound is known to enhance the thermal stability and heat resistance of polymers. The aromatic structure and the stable imide rings of PDM contribute to a higher thermal decomposition temperature of the modified polymer. When incorporated into a polymer matrix, PDM can increase the crosslink density and restrict the thermal motion of the polymer chains, leading to improved heat resistance. For example, the addition of a polyimide, which has a similar structural basis to PDM, to nitrile rubber has been shown to increase the onset temperature of thermal decomposition.

Thermal Stability of Nitrile Rubber/Polyimide Blends

| Material | Onset Decomposition Temperature (°C) |

| Nitrile Rubber | 360 |

| Nitrile Rubber with Polyimide | 368.4 |

Electrical Insulation Properties

The inherent characteristics of this compound contribute to its widespread use in electrical insulation materials. When incorporated into polymer systems, it enhances their ability to resist the flow of electric current, making them suitable for insulating applications in cables, wires, motors, and transformers. unitn.it The compound's high dielectric strength is a key attribute, providing effective insulation for various electrical components. unitn.it

Bismaleimide (BMI) resins, a class of thermosetting polymers to which PDM belongs, are known for their excellent electrical insulating properties. Research into modified BMI resins has demonstrated their potential for high-performance electrical insulation. For instance, the introduction of a branched structure into a BMI system has been shown to improve its electrical properties, with a notable increase in the breakdown field strength.

| Property | Value | Polymer System |

| Breakdown Field Strength | 37.8 kV/mm | Modified Bismaleimide (BMI) Resin |

| Volume Resistivity | Improved to varying degrees | Modified Bismaleimide (BMI) Resin |

Data derived from studies on modified bismaleimide resin systems.

The excellent thermal stability of PDM also plays a role in its electrical insulation applications, as it allows the insulating materials to maintain their integrity and performance at elevated temperatures. Furthermore, PDM can be combined with other materials through blending or copolymerization to create composite insulation materials with tailored properties to meet the specific demands of different electrical applications. unitn.it

Dimensional Stability of Resulting Polymers

The incorporation of this compound into polymer matrices significantly enhances the dimensional stability of the resulting materials. This is primarily due to the high cross-link density that is achieved during the curing process. The maleimide groups of PDM react to form a tightly knit, three-dimensional network structure within the polymer. This rigid network restricts the movement of polymer chains, leading to a material that is less susceptible to changes in shape or size when subjected to variations in temperature or mechanical stress.

Bismaleimide resins, in general, are recognized for their excellent thermal stability, which is a key factor in their dimensional stability. They typically exhibit high glass transition temperatures (Tg), often in the range of 220°C to 300°C, and decomposition temperatures exceeding 400°C. This means that materials formulated with bismaleimides can maintain their structural integrity and dimensional tolerances over a wide temperature range.

This compound in High-Performance Composites

This compound is a key ingredient in the formulation of a variety of high-performance composites, where it imparts enhanced properties that are critical for demanding applications.

Structural Composites and Adhesives

In the realm of structural composites and adhesives, this compound is utilized as a cross-linking agent to improve the mechanical strength and thermal resistance of the final products. When blended with resins such as epoxies or other thermosets, PDM participates in the curing reaction to create a more robust and durable polymer network. This enhanced network structure translates to improved adhesion and cohesive strength in structural adhesives.

The use of bismaleimide resins in aerospace applications is a testament to their high performance. They are employed in the fabrication of structural components that require a combination of low weight, high strength, and resistance to elevated temperatures. For example, modified bismaleimide resins have been shown to exhibit significantly improved flexural strength and modulus.

| Property | Value | Polymer System |

| Flexural Strength | up to 189 MPa | Modified Bismaleimide (BMI) Resin |

| Flexural Modulus | up to 5.2 GPa | Modified Bismaleimide (BMI) Resin |

Data from research on modified bismaleimide resins.

In adhesive formulations, the addition of PDM can lead to a significant increase in bond strength and the ability to withstand harsh environmental conditions. While specific performance data for adhesives containing this compound can be proprietary, research on related polyimide adhesives has demonstrated lap-shear strengths exceeding 6000 psi on titanium alloy substrates. vt.edu This level of performance is indicative of the potential of PDM in creating high-strength structural bonds.

High-Temperature Circuit Boards

The electronics industry increasingly demands materials that can withstand the high temperatures associated with lead-free soldering processes and the operational heat generated by high-power components. This compound is used in the manufacture of high-temperature printed circuit boards (PCBs) due to its ability to enhance the thermal stability of the board's resin system. researchgate.net

Bismaleimide-triazine (BT) resins, which often incorporate bismaleimide monomers like PDM, are a popular choice for high-performance PCB substrates. They offer a good balance of thermal, mechanical, and electrical properties. The addition of bismaleimides to epoxy resin systems is another common strategy to improve the performance of laminates for PCBs.

| Property | BMI/Epoxy (70/30) | BMI/Epoxy (50/50) |

| Flexural Strength at 23°C (MPa) | 462 | 441 |

| Flexural Modulus at 23°C (GPa) | 24.1 | 23.4 |

| Glass Transition Temperature (°C) | 250 | 235 |

Typical properties of BMI-epoxy electrical laminates.

The high glass transition temperatures of these resin systems ensure that the PCB maintains its rigidity and dimensional stability during and after thermal excursions. This is crucial for maintaining the integrity of the intricate circuitry and the reliability of the electronic assembly.

Polymer Substrate Materials for High-Frequency Applications

In the domain of high-frequency electronics, such as in 5G communication systems and radar technology, the dielectric properties of the PCB substrate material are of paramount importance. Materials with a low dielectric constant (Dk) and a low dissipation factor (Df) are required to ensure signal integrity and minimize signal loss at high frequencies.

This compound and other bismaleimides are used to formulate resin systems for high-frequency applications due to their inherently low dielectric properties. Bismaleimide resins exhibit low dielectric constants and low dielectric loss, making them suitable for use in high-frequency and high-speed digital circuit boards.

Research on modified bismaleimide resins has shown that their dielectric properties can be tailored for specific high-frequency applications. For instance, the introduction of a branched structure can lead to a reduction in both the dielectric constant and dielectric loss.

| Frequency | Dielectric Constant (Dk) | Dissipation Factor (Df) | Polymer System |

| 10 GHz | 2.72 | 0.0041 | Modified Bismaleimide-Triazine (BT) Resin |

Data from research on modified bismaleimide-triazine resins for high-frequency applications. rsc.org

The stability of these dielectric properties over a wide range of temperatures and frequencies is another critical factor that makes PDM-containing polymers well-suited for high-frequency substrate materials.

Specialty Polymer Systems Utilizing this compound

Beyond the more common applications in composites and electronics, this compound is also a component in various specialty polymer systems where its unique properties are leveraged to achieve specific performance characteristics. These can include advanced coatings, membranes, and other niche materials where high thermal stability, chemical resistance, and specific mechanical properties are required. Its ability to be copolymerized with a variety of other monomers allows for the creation of a wide range of specialty polymers with tailored functionalities.

Self-Repairing Binders for Energetic Materials (e.g., Solid Propellants)

The application of this compound in self-repairing binders for energetic materials represents a significant advancement in enhancing the safety, reliability, and service life of solid propellants and polymer binder explosives (PBXs). nih.gov Energetic composite materials are susceptible to microcracks and defects due to external stimuli like temperature changes or impact, which can compromise their structural integrity and performance. nih.gov Intrinsic self-healing binders, which utilize reversible chemical bonds, offer a solution by allowing these damages to be repaired. encyclopedia.pub

A prominent self-healing system incorporates this compound as a key component in a binder network based on the thermoreversible Diels-Alder reaction. nih.govencyclopedia.pub This cycloaddition reaction occurs between a conjugated diene and a dienophile (an alkene) to form a cyclohexene (B86901) adduct. nih.govencyclopedia.pub In this context, this compound, a bismaleimide, serves as the dienophile. The binder is typically formulated with furan-functionalized polymers, such as furyl-terminated polybutadiene (B167195) (FTPB), which act as the diene. nih.gov To improve the cross-linking network and tensile strength, a trifunctional component like trifuryl propane (B168953) (TFP) can also be included. nih.govencyclopedia.pub

The healing mechanism is controlled by temperature. nih.govencyclopedia.pub At a lower temperature (e.g., 60°C), the Diels-Alder reaction proceeds, forming stable covalent cross-links between the furan (B31954) and maleimide groups, creating a robust polymer network. nih.gov When the material is damaged and subsequently heated to a higher temperature (e.g., 120°C), the reverse reaction, known as the retro-Diels-Alder reaction, takes place. nih.govencyclopedia.pub This breaks the cross-links, causing the polymer to behave like a thermoplastic, allowing the chains to flow, diffuse across the crack interface, and repair the damage. nih.gov Upon cooling back to the lower temperature, the Diels-Alder reaction reoccurs, reforming the cross-linked network and restoring the material's mechanical properties. nih.govencyclopedia.pub While effective, the high temperatures required for the retro-Diels-Alder reaction necessitate careful safety evaluations for use with sensitive energetic materials. nih.govencyclopedia.pub

Table 1: Components of the Diels-Alder Based Self-Repairing Binder

| Component | Chemical Role | Functionality in Binder |

|---|---|---|

| This compound | Dienophile | Forms reversible cross-links with diene groups |

| Furyl-terminated polybutadiene (FTPB) | Diene | Provides the polymer backbone and diene functionality |

Table 2: Thermal Healing Cycle Parameters for the Binder System

| Process | Temperature | Molecular Mechanism | Outcome |

|---|---|---|---|

| Healing / Cross-linking | ~60°C | Diels-Alder Reaction | Formation of covalent bonds, solid network structure |

| Repair / De-crosslinking | ~120°C | Retro-Diels-Alder Reaction | Cleavage of covalent bonds, increased chain mobility, crack flow and healing |

Hyper-Branched Polymer Formation

This compound can theoretically be employed as a monomer for the synthesis of hyper-branched polymers. Hyper-branched polymers are three-dimensional, highly branched macromolecules known for unique properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to their linear analogues. rsc.org A common and straightforward method for their synthesis is the one-pot polycondensation of A2 and B3 type monomers. rsc.orgelsevier.comicm.edu.pl

In this synthetic strategy, this compound serves as an A2-type monomer, as it possesses two reactive maleimide functional groups. To generate a hyper-branched architecture and avoid simple linear chain extension or cross-linked gelation, it must be co-polymerized with a B3-type monomer, which has three reactive functional groups. rsc.org

A chemically efficient route for this polymerization is the Michael addition reaction. nih.govnih.govsci-hub.box The electron-deficient double bond in the maleimide ring is an excellent Michael acceptor, readily reacting with nucleophiles. polymerinnovationblog.com Therefore, a B3 monomer containing three nucleophilic groups, such as a triamine (e.g., Tris(2-aminoethyl)amine) or a trithiol, would be a suitable reaction partner. The reaction would proceed via the addition of the nucleophilic groups (e.g., -NH2 or -SH) across the maleimide double bonds, leading to the formation of a highly branched polymer structure. The resulting polymer would consist of a combination of dendritic, linear, and terminal units. While this application is theoretically sound and based on established polymerization principles, specific examples of hyper-branched polymers synthesized directly from this compound were not prominent in the reviewed literature.

Table 3: Theoretical A2 + B3 System for Hyper-Branched Polymer Formation

| Monomer Type | Example Compound | Role in Polymerization | Resulting Structural Unit |

|---|---|---|---|

| A2 Monomer | This compound | Chain Extender | Linear Unit |

| B3 Monomer | Tris(2-aminoethyl)amine (or a trithiol) | Branching Unit | Dendritic Unit |

| Unreacted B Group | N/A | Chain Terminus | Terminal Unit |

Functionalized Zeolite/Crosslinked Polyethylene Composites

The direct use of this compound in functionalized zeolite/crosslinked polyethylene composites is not extensively documented in scientific literature. However, based on its chemical structure and reactivity, its potential role in such systems can be projected, primarily as a coupling agent or a compatibilizer to enhance the interfacial properties between the inorganic filler and the polymer matrix.

Polymer composites incorporating zeolite fillers into a crosslinked polyethylene (XLPE) matrix are developed for applications such as high-voltage cable insulation. A major challenge in these composites is the inherent incompatibility between the hydrophilic, polar surface of the zeolite and the hydrophobic, non-polar nature of polyethylene. This poor compatibility can lead to weak interfacial adhesion, filler agglomeration, and compromised mechanical and dielectric properties.

This compound could potentially bridge this interface. The maleimide groups are highly reactive and can participate in various addition reactions. For this application to be feasible, either the zeolite surface or the polyethylene chains would need to be functionalized with groups that can react with the maleimide. For example, if the zeolite surface is modified with amine or thiol groups, the maleimide moiety could covalently bond to the filler. The phenylene group in the compound's backbone could then interact favorably with the polyethylene matrix. Furthermore, the maleimide double bonds can react with radical species present during the peroxide-initiated cross-linking of polyethylene, integrating the molecule into the polymer network. This would create a strong covalent link between the filler and the matrix, improving stress transfer, reducing filler agglomeration, and potentially enhancing the thermal and mechanical stability of the composite.

Table 4: Potential Roles of this compound in Zeolite/PE Composites

| Potential Role | Proposed Mechanism | Expected Outcome |

|---|---|---|

| Coupling Agent | Covalent bonding between functionalized zeolite surfaces and the maleimide groups. | Improved filler-matrix adhesion and stress transfer. |

| Compatibilizer | The aromatic core enhances interaction with the polymer matrix while maleimide groups bind to the filler. | Better dispersion of zeolite particles and reduced agglomeration. |

| Cross-linking Co-agent | Participation of maleimide double bonds in the radical cross-linking process of polyethylene. | Increased cross-link density at the filler-polymer interface, enhancing composite integrity. |

Characterization Techniques for N,n 1,3 Phenylenedimaleimide Systems

Spectroscopic Analysis of N,N'-1,3-Phenylenedimaleimide and its Reaction Products

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and tracking the chemical transformations it undergoes.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of reactions involving this compound. The FTIR spectrum of the unreacted compound exhibits characteristic absorption bands corresponding to its molecular structure.

Key characteristic peaks for this compound include:

C=O Stretching: Asymmetric and symmetric stretching vibrations of the carbonyl groups in the maleimide (B117702) ring typically appear in the range of 1700-1780 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the maleimide ring is observed around 1500-1600 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond in the imide ring can be found at approximately 1300-1400 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the phenyl ring are typically seen in the region of 3000-3100 cm⁻¹.

During curing or grafting reactions, the intensity of the peaks associated with the maleimide double bond diminishes, indicating its consumption. For instance, in the curing of poly(allyl azide) with N-phenyl maleimide, a reduction in the intensity of the azido (B1232118) absorption band is observed, signifying a reaction has occurred. researchgate.net Concurrently, new peaks may appear, providing evidence for the formation of new chemical bonds.

The following table summarizes the typical FTIR absorption bands for this compound:

Interactive Data Table: FTIR Characteristic Peaks of this compound

| Peak Position (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3050-3100 | Aromatic C-H | Stretching |

| 1695-1702 | Carbonyl (C=O) | Asymmetric Stretching |

| 1653-1659 | Carbonyl (C=O) | Symmetric Stretching |

| ~1502 | Aromatic C=C | Stretching |

| 1276 | Aromatic C-N | Stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound and its reaction products. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized for comprehensive characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons present in the molecule. The protons on the phenyl ring and the maleimide double bond resonate at specific chemical shifts, providing a fingerprint of the compound's structure. For a related compound, N,N'-o-phenylenedimaleimide, in a DMSO-d₆ solvent, proton signals are observed at chemical shifts (δ) of approximately 7.585 ppm, 7.461 ppm, and 7.136 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The chemical shifts of the carbonyl carbons, the olefinic carbons of the maleimide ring, and the aromatic carbons of the phenyl group are key identifiers.

The following table presents typical ¹H and ¹³C NMR chemical shifts for a phenylenedimaleimide structure, which can be used as a reference for this compound.

Interactive Data Table: NMR Spectral Data for a Phenylenedimaleimide Structure

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.1-7.6 | Aromatic Protons |

| ¹H | ~7.0 | Maleimide C=CH Protons |

| ¹³C | ~170 | Carbonyl Carbons (C=O) |

| ¹³C | ~134 | Maleimide Olefinic Carbons (C=C) |

Note: Chemical shifts can be influenced by the solvent and experimental conditions.

When this compound undergoes a reaction, changes in the NMR spectra are observed. For example, the disappearance of the signal corresponding to the maleimide double bond protons in the ¹H NMR spectrum is a clear indication of its participation in a chemical reaction. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are essential for evaluating the thermal properties of this compound systems, including their curing behavior and thermal stability.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of materials. linseis.com In the context of this compound, DSC is instrumental in characterizing its curing and grafting reactions. researchgate.net By monitoring the heat flow into or out of a sample as a function of temperature, DSC can detect exothermic curing reactions.

A typical DSC thermogram of a system containing this compound will show an exothermic peak corresponding to the curing or crosslinking reaction. The area under this peak is proportional to the total heat of reaction, which can be used to determine the extent of cure. kpi.ua The onset temperature of the exotherm provides information about the initiation of the curing process, while the peak temperature indicates the temperature at which the reaction rate is at its maximum. researchgate.net

DSC can also be used to determine the glass transition temperature (Tg) of the cured material. An increase in Tg is often indicative of a higher degree of crosslinking. uitm.edu.my

Interactive Data Table: Information Obtained from DSC Analysis of Curing

| DSC Parameter | Information Provided |

|---|---|

| Onset Temperature of Exotherm | Initiation temperature of the curing reaction |

| Peak Temperature of Exotherm | Temperature of maximum curing rate |

| Heat of Reaction (ΔH) | Enthalpy of the curing reaction, related to the degree of cure |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ipfdd.de TGA is widely used to evaluate the thermal stability of polymers and materials containing this compound. nih.govmdpi.com

A TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins is an indicator of the material's decomposition temperature. Key parameters obtained from a TGA curve include:

Onset Decomposition Temperature (T_onset): The temperature at which the material starts to decompose.

Temperature at Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, determined from the derivative of the TGA curve (DTG).

Residual Weight: The percentage of the initial mass remaining at the end of the analysis, which can indicate the amount of char or inorganic filler.

The incorporation of this compound into polymer systems often enhances their thermal stability. This is reflected in TGA by an increase in the decomposition temperature and a higher char yield at elevated temperatures. nih.gov

Interactive Data Table: TGA Parameters for Assessing Thermal Stability

| TGA Parameter | Significance |

|---|---|

| Td5% / Td10% | Temperature at 5% or 10% weight loss, indicating initial decomposition |

| T_max | Temperature of maximum rate of decomposition |

Rheological Studies of this compound Modified Systems

Rheology is the study of the flow and deformation of matter. Rheological studies are crucial for understanding how the addition of this compound affects the processing characteristics and final properties of polymeric materials. researchgate.netbiointerfaceresearch.com

The incorporation of this compound into a polymer matrix can significantly alter its rheological behavior. nih.gov Techniques such as capillary rheometry and dynamic mechanical analysis (DMA) are used to measure properties like viscosity, modulus, and damping as a function of temperature, frequency, or strain.